Z-3-Amino-propenal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

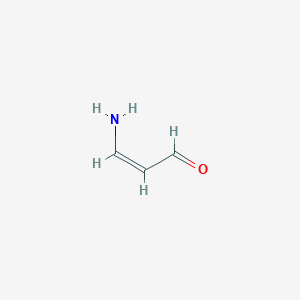

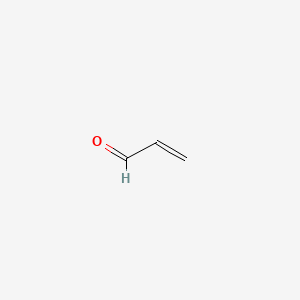

Structure

3D Structure

属性

IUPAC Name |

(Z)-3-aminoprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRYVFBKCBUURB-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\N)\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515145, DTXSID901313768 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-34-9, 55135-67-6 | |

| Record name | (2Z)-3-Aminoprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propen-1-ol, 3-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-3-Amino-propenal: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, a member of the enamine and α,β-unsaturated aldehyde class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and as a biologically active molecule. Its dual functionality, comprising a nucleophilic amino group and an electrophilic aldehyde, governs its reactivity and makes it a versatile precursor for the synthesis of various heterocyclic compounds. Preliminary studies indicate potential antimicrobial and cytotoxic activities, suggesting its relevance in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound, along with proposed experimental protocols and signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (Z)-3-aminoprop-2-enal, is a simple yet reactive organic molecule. The 'Z' configuration indicates that the amino group and the aldehyde group are on the same side of the carbon-carbon double bond. This configuration is crucial for its chemical behavior and biological interactions.

Tautomerism

This compound can exist in equilibrium with its tautomeric forms, such as the imine form. The stability of these tautomers can be influenced by the solvent and pH. The enamine form is generally stabilized by the delocalization of the lone pair of electrons from the nitrogen atom through the double bond to the carbonyl group.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed values. Experimental data for closely related compounds are provided for comparison where available.

| Property | Value (this compound) | Data Source |

| Molecular Formula | C₃H₅NO | PubChem |

| Molecular Weight | 71.08 g/mol | PubChem[1] |

| CAS Number | 25186-34-9 | PubChem[1] |

| Appearance | Light Yellow Solid | Sigma-Aldrich |

| XLogP3 | -0.2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Storage Temperature | Keep in Freezer | Sigma-Aldrich |

Synthesis of this compound

A common and effective method for the synthesis of 3-aminoacrolein derivatives is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Proposed Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound based on established protocols for similar compounds.

Caption: Proposed synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of related 3-(dialkylamino)acroleins and should be optimized for the synthesis of this compound.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column (silica gel)

Procedure:

-

Vilsmeier Reagent Formation: To a cooled (0 °C) solution of DMF in anhydrous dichloromethane, add POCl₃ dropwise with stirring under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: To the freshly prepared Vilsmeier reagent, add a solution of acetonitrile in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Biological Activities and Potential Applications

This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their biological reactivity, often attributed to their ability to act as Michael acceptors.[4][5] Enaminones, the broader class to which this compound belongs, have shown a range of biological activities, including antimicrobial and antitumor effects.[6][7][8][9][10]

Proposed Mechanism of Cytotoxicity

The cytotoxicity of related aminoaldehydes, such as 3-aminopropanal, has been linked to their lysosomotropic properties.[11][12] As weak bases, these molecules can accumulate in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes, ultimately triggering apoptosis. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Caption: Proposed signaling pathway for this compound-induced apoptosis via lysosomal disruption.

Experimental Protocols for Biological Assays

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Incubator (37 °C)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a reactive and versatile chemical entity with considerable potential in synthetic chemistry and pharmacology. While specific experimental data on this compound is limited, its structural relationship to well-studied enaminones and α,β-unsaturated aldehydes provides a strong basis for predicting its chemical and biological properties. The proposed synthetic route via the Vilsmeier-Haack reaction and the hypothesized mechanism of cytotoxicity through lysosomal disruption offer clear directions for future research. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

Disclaimer: This document is intended for informational purposes for a scientific audience. The described protocols are representative and should be adapted and optimized based on specific experimental conditions and safety guidelines. This compound is a potentially hazardous chemical and should be handled with appropriate personal protective equipment in a controlled laboratory setting.

References

- 1. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enaminone-Derived Pyrazoles with Antimicrobial Activity - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity : Oriental Journal of Chemistry [orientjchem.org]

- 10. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Z)-3-aminoprop-2-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-3-aminoprop-2-enal, a reactive chemical intermediate with applications in organic synthesis and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.[1] This document details its chemical identity, physical and chemical properties, a proven experimental protocol for its synthesis, and its known biological relevance.

Chemical Identity

Synonyms: (Z)-3-aminoprop-2-enal is also known by several other names in scientific literature and chemical databases. These include:

-

3-Aminoacrolein[2]

-

(Z)-3-aminoacrylaldehyde[2]

-

Z-3-Amino-propenal[2]

-

(z)-3-amino-2-propenal[2]

-

(2Z)-3-Aminoprop-2-enal[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of (Z)-3-aminoprop-2-enal is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 71.08 g/mol |

| Exact Mass | 71.037113783 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Complexity | 48.9 |

| XLogP3-AA | -0.2 |

Data sourced from PubChem.[3]

Synthesis of (Z)-3-aminoprop-2-enal

(Z)-3-aminoprop-2-enal is known to be highly reactive and prone to self-condensation, making its fresh preparation advisable for use in subsequent reactions.[3] One of the most effective methods for its synthesis is through the partial hydrogenation of isoxazole.[3]

This protocol outlines a reliable method for the synthesis of 3-aminoacrolein, the common synonym for (Z)-3-aminoprop-2-enal.

Materials:

-

Isoxazole (commercially available)

-

Anhydrous Methanol (MeOH)

-

Raney Nickel catalyst

-

Hydrogen gas (H₂)

-

Chloroform

-

Petroleum ether

Procedure:

-

A solution of 5 g (0.073 mol) of isoxazole in 100 mL of anhydrous methanol is prepared.

-

To this solution, 1.0 g of Raney Nickel is added.

-

The mixture is then hydrogenated at a pressure of 40 psi.

-

The reaction is monitored until one equivalent of hydrogen has been absorbed, at which point the uptake of hydrogen will cease.[3]

-

The reaction mixture is then filtered to carefully remove the Raney Nickel catalyst.

-

The solvent (methanol) is evaporated from the filtrate, which yields a yellow solid. The expected yield is approximately 4.2 g (82%).[3]

-

The crude product has a melting point of 96-97 °C.

-

For further purification, the solid can be recrystallized from a 1:1 mixture of chloroform and petroleum ether, which should yield crystals with a melting point of 104-105 °C.[3]

Storage and Handling: Due to its instability, it is recommended to use 3-aminoacrolein immediately after preparation.[3] If short-term storage is necessary, it should be kept under an inert atmosphere at 0 °C in the dark for no more than a few days.[3] Repurification can be achieved through sublimation if required. All handling should be performed in a fume hood.[3]

Caption: Synthesis workflow for (Z)-3-aminoprop-2-enal.

Biological Relevance and Applications in Drug Development

While specific signaling pathways involving (Z)-3-aminoprop-2-enal are not extensively documented in readily available literature, its structural motifs are of interest to medicinal chemists. As an α,β-unsaturated aldehyde with an amino group, it possesses reactive sites that can participate in various chemical transformations.[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1]

The presence of both a nucleophilic amino group and an electrophilic aldehyde, conjugated with a double bond, allows for its participation in reactions such as Michael additions and condensations. These reaction types are fundamental in the synthesis of a wide array of heterocyclic compounds, which form the core of many drug molecules.

The development of novel therapeutics often relies on the availability of versatile chemical intermediates. Amino acids and their derivatives are crucial in drug development, not only as components of peptides but also as starting materials for small molecule drugs.[4] The unique electronic and structural properties of (Z)-3-aminoprop-2-enal make it a candidate for the synthesis of non-natural amino acids or other bioactive scaffolds.

For a compound like (Z)-3-aminoprop-2-enal, a logical first step in assessing its potential for drug development would be a preliminary bioactivity screening. The following diagram illustrates a typical workflow.

Caption: Bioactivity screening workflow.

References

An In-depth Technical Guide to Z-3-Amino-propenal (CAS Number 25186-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a small organic molecule belonging to the class of enaminones. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde conjugated to a double bond, makes it a reactive compound with potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, general methodologies for assessing its biological activity, and a discussion of its potential mechanisms of action based on its chemical structure.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] While extensive experimental data is limited in publicly available literature, a combination of reported and computed properties provides a profile of this compound.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-3-aminoprop-2-enal | PubChem[2] |

| Synonyms | (Z)-3-aminoacrylaldehyde, 3-Aminoacrolein | PubChem[2], ChemicalBook[1] |

| CAS Number | 25186-34-9 | PubChem[2] |

| Molecular Formula | C₃H₅NO | PubChem[2] |

| Molecular Weight | 71.08 g/mol | PubChem[2] |

| Melting Point | 104-105 °C | ChemicalBook[1] |

| Boiling Point | 295 °C (Predicted) | ChemicalBook[1] |

| Density | 0.978 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 5.50 ± 0.70 (Predicted) | ChemicalBook[1] |

| LogP | -0.2 (Computed) | PubChem[2] |

| Solubility | Soluble in alcohol and water | ChemicalBook[1] |

Synthesis and Characterization

Experimental Protocol: Synthesis via Partial Hydrogenation of Isoxazole

A satisfactory method for the preparation of this compound involves the controlled partial hydrogenation of commercially available isoxazole.[1]

Materials:

-

Isoxazole (5 g, 0.073 mol)

-

Anhydrous Methanol (100 mL)

-

Raney Nickel (1.0 g)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Chloroform

-

Petroleum ether

Procedure:

-

In a suitable pressure vessel, a solution of isoxazole (5 g, 0.073 mol) in anhydrous methanol (100 mL) is prepared.

-

Raney Nickel (1.0 g) is carefully added to the solution.

-

The vessel is sealed and connected to a hydrogenation apparatus.

-

The reaction mixture is subjected to a hydrogen atmosphere at 40 psi.

-

The reaction is monitored by measuring the uptake of hydrogen gas and is allowed to proceed until one equivalent of hydrogen has been absorbed, at which point the uptake ceases.[1]

-

Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel catalyst.

-

The solvent (methanol) is removed from the filtrate under reduced pressure using a rotary evaporator, yielding a yellow solid. The reported yield is 4.2 g (82%).[1]

-

The crude product has a reported melting point of 96-97 °C.[1]

-

Recrystallization from a 1:1 mixture of chloroform and petroleum ether can be performed for further purification, yielding crystals with a melting point of 104-105 °C.[1]

Storage: 3-Aminoacrolein is reactive and prone to self-condensation. It is best used immediately after preparation. For short-term storage, it should be kept under an inert atmosphere at 0 °C in the dark for several days.[1]

Spectroscopic Characterization

NMR analysis in D₂O shows three peaks of equal area at δ 5.41 (dd), 7.50 (d), and 8.70 (d).[1]

Biological Activity and Experimental Protocols

The class of compounds known as enaminones, to which this compound belongs, has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] While specific data for this compound is not extensively documented, the following are general protocols that can be employed to assess its biological potential.

Antimicrobial Activity: Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

-

Positive control (standard antibiotic)

-

Negative control (vehicle solvent)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial two-fold dilutions of the compound are prepared in the growth medium directly in the wells of a 96-well plate.

-

The test microorganisms are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

An equal volume of the standardized microbial suspension is added to each well containing the diluted compound.

-

Control wells are included: medium with microbial suspension only (growth control), medium with the highest concentration of the vehicle solvent and microbial suspension (solvent toxicity control), and medium with a standard antibiotic and microbial suspension (positive control).

-

The plates are incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound that results in the complete visual inhibition of microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HepG2) or normal cell lines

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Sterile 96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

A stock solution of this compound is prepared and serially diluted in the cell culture medium.

-

The old medium is removed from the cells, and the cells are treated with various concentrations of the compound.

-

Control wells are included: cells with medium only (negative control) and cells with a known cytotoxic agent (positive control).

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Mechanisms of Action and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated in the available literature. However, based on its chemical structure as an α,β-unsaturated aldehyde and an enaminone, its biological effects can be postulated to arise from its reactivity with cellular nucleophiles.

Michael Addition Reactivity

The α,β-unsaturated aldehyde moiety in this compound makes it a potential Michael acceptor. It can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione, as well as amino groups in proteins and DNA. This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress.

Caption: Proposed mechanism of action via Michael addition.

Schiff Base Formation

The aldehyde group can react with primary amino groups of proteins or DNA bases to form Schiff bases (imines). This reaction can also lead to the alteration of the structure and function of these biomolecules.

Caption: Potential reaction with amino groups to form Schiff bases.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is toxic if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[2] It is also harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H331 | Toxic if inhaled |

| H335 | May cause respiratory irritation |

| H412 | Harmful to aquatic life with long lasting effects |

Source: PubChem[2]

Conclusion

This compound is a reactive organic compound with potential for further investigation in synthetic chemistry and drug discovery. This guide has summarized the currently available data on its properties, provided a detailed synthesis protocol, and outlined general methodologies for evaluating its biological activity. The proposed mechanisms of action, based on its chemical structure, suggest that its bioactivity is likely mediated through covalent interactions with cellular macromolecules. Further research is warranted to experimentally validate the computed properties, quantify its antimicrobial and cytotoxic effects against a broader range of targets, and elucidate the specific signaling pathways it may modulate.

References

- 1. 3-Aminoacrolein | 25186-34-9 [chemicalbook.com]

- 2. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Z-3-Amino-propenal with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-3-Amino-propenal, a reactive aldehyde, is a molecule of significant interest in biological and pharmaceutical research due to its ability to covalently modify amino acid residues in proteins. This document provides a comprehensive technical overview of the reactivity of this compound with amino acids, focusing on the formation of Schiff bases and Michael adducts. It details the reaction mechanisms, summarizes available quantitative data, presents experimental protocols for studying these interactions, and elucidates the biological implications, particularly its role in inducing apoptosis through lysosomal disruption.

Introduction

This compound, also known as (Z)-3-aminoacrylaldehyde, is an α,β-unsaturated amino-aldehyde. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, coupled with a reactive α,β-unsaturated system, makes it a potent reactant with various biological macromolecules.[1] This reactivity is of particular interest as this compound is a structural analog of malondialdehyde (MDA), a natural product of lipid peroxidation and a biomarker of oxidative stress.[2][3] Furthermore, its saturated counterpart, 3-aminopropanal (APAL), is a cytotoxic byproduct of polyamine oxidation implicated in secondary tissue damage following cerebral ischemia.[3][4] Understanding the reactivity of this compound with amino acids is crucial for elucidating its mechanisms of cytotoxicity and for the development of therapeutic agents that can modulate its activity.

Reaction Mechanisms with Amino Acids

This compound primarily reacts with amino acid residues through two main pathways: Schiff base formation, predominantly with lysine, and Michael addition, characteristic of its reaction with cysteine.

Schiff Base Formation with Lysine

The ε-amino group of lysine residues acts as a nucleophile, attacking the carbonyl carbon of this compound. This reaction is a reversible, acid-catalyzed condensation that results in the formation of an imine, or Schiff base, with the elimination of a water molecule.[5] The reaction is pH-dependent, with optimal rates typically observed in a mildly acidic environment (around pH 5) to facilitate the dehydration of the carbinolamine intermediate without excessive protonation of the attacking amine.[6]

Reaction Pathway: Schiff Base Formation

Caption: Schiff base formation between this compound and Lysine.

Michael Addition and Cyclization with Cysteine

The thiol group of cysteine is a potent nucleophile that can attack the β-carbon of the α,β-unsaturated aldehyde system in this compound via a Michael (or conjugate) addition. This reaction forms a transient thioether adduct. Subsequently, the amino group of the cysteine residue can react with the aldehyde functionality of the adduct in an intramolecular fashion to form a stable, cyclic thiazolidine derivative.[2][7]

Reaction Pathway: Michael Addition and Cyclization

Caption: Michael addition and cyclization with Cysteine.

Quantitative Data on Reactivity

While precise kinetic constants for the reaction of this compound with amino acids are not extensively documented, semi-quantitative data and comparative studies provide valuable insights into its reactivity.

Reactivity Comparison

Studies comparing 3-aminopropanal (APAL) with the highly cytotoxic aldehyde acrolein have shown that APAL exhibits substantially reduced reactivity.[2] However, it is proposed that APAL can undergo a slow elimination of ammonia to form acrolein, which then acts as the primary modifying agent.[2] This suggests that the observed biological effects of this compound may be a combination of its direct reactivity and its role as a precursor to more reactive species.

Extent of Protein Modification

Mass spectrometry studies on the reaction of APAL with proteins like ubiquitin and bovine serum albumin (BSA) have provided data on the extent of modification. These results are summarized in the table below.

| Protein | Reagent | Incubation Time (h) | Observed Modification | Reference |

| Ubiquitin | Acrolein | 2 | Multiple adducts (up to ~m/z 9000) | [2] |

| Ubiquitin | APAL | 48 | Low intensity signals for 1-2 adducts | [2] |

| YADH | Acrolein | 16 | 6.9 fewer free thiols/molecule | [2] |

| YADH | APAL | 16 | No significant change in free thiols | [2] |

| Reduced BSA | Acrolein | 16 | 20.6 fewer free thiols/molecule | [2] |

| Reduced BSA | APAL | 16 | 20.5 fewer free thiols/molecule | [2] |

YADH: Yeast Alcohol Dehydrogenase; BSA: Bovine Serum Albumin

These data indicate that while APAL is less reactive than acrolein in modifying lysine residues (as seen with ubiquitin), its reactivity towards cysteine residues in a reduced (unfolded) protein can be comparable over longer incubation times.

Experimental Protocols

Synthesis and Preparation of 3-Aminopropanal

Free 3-aminopropanal (APAL) can be prepared from its diethyl acetal precursor.

Protocol:

-

Add 3-aminopropanal diethyl acetal in 10-μl portions to 0.5 mL of 0.5 mol/L HCl.

-

Incubate the mixture at 100°C for 10 minutes.

-

Cool the mixture on ice.

-

Neutralize with 25% ammonium hydroxide.

-

Adjust the final concentration with deionized water.[2]

Reaction of APAL with Amino Acids and Proteins

Protocol for Amino Acids:

-

Prepare 1 mmol/L solutions of the desired amino acids (e.g., Cys, Lys) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.

-

Add APAL to a final concentration of 3 mmol/L.

-

Incubate at 37°C with agitation (e.g., 500 RPM) for 30 minutes.

-

Analyze the reaction mixture directly by MALDI-TOF MS.[2]

Protocol for Proteins:

-

Prepare 100 μmol/L solutions of the target protein (e.g., BSA) in 50 mmol/L NH₄HCO₃ buffer, pH 8.0.

-

For proteins with disulfide bonds, reduction can be performed using dithiothreitol (DTT).

-

Add APAL to a final molar excess of 50:1 (APAL:protein).

-

Incubate at 37°C with agitation for 16 hours or other desired time points.

-

Analyze the intact protein or its enzymatic digest by MALDI-TOF MS.[2]

Experimental Workflow: Protein Modification Analysis

Caption: Workflow for protein modification by APAL and MS analysis.

MALDI-TOF Mass Spectrometry Analysis of Adducts

Protocol:

-

Matrix Preparation: For peptides and small proteins (<10 kDa), use α-cyano-4-hydroxycinnamic acid (CHCA) at 7 mg/mL in acetonitrile:2.5% TFA (7:3, v/v). For larger proteins (>10 kDa), use sinapinic acid.[2]

-

Sample Spotting: Mix the sample solution with the matrix solution in a 1:1 (v/v) ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]

-

Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode. Calibrate the instrument using appropriate peptide or protein standards.

-

Tandem MS (MS/MS): For identification of modification sites, select precursor ions of modified peptides for fragmentation and analyze the resulting fragment ions.[2]

Spectrophotometric Assay for Thiol Group Quantification

The Ellman's reagent (DTNB) assay can be used to quantify the loss of free cysteine residues upon reaction with this compound.

Protocol:

-

Prepare a reaction buffer of 50 mmol/L Tris–HCl, pH 8.0, containing 0.1 mol/L KCl and 1 mmol/L EDTA.

-

To the buffer, add the protein sample (2–20 μmol/L) and DTNB (to a final concentration of 1 mmol/L).

-

Incubate the mixture at 37°C for 30 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols using a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[2]

-

Compare the results for the modified protein to an unmodified control.

Biological Significance and Signaling Pathways

The reactivity of this compound and its congeners with amino acids is directly linked to its cytotoxicity. A primary mechanism of cell death induced by 3-aminopropanal is through the disruption of lysosomes.

Lysosomal Rupture and Apoptosis Induction

As a weak lysosomotropic base, 3-aminopropanal can accumulate in the acidic environment of lysosomes.[3] This accumulation is thought to lead to reactions with lysosomal proteins, compromising the integrity of the lysosomal membrane and causing it to rupture.[8][9] The release of lysosomal proteases, such as cathepsins, into the cytosol initiates a cascade of events leading to apoptosis.[3][10]

Released cathepsins can activate pro-apoptotic Bcl-2 family proteins like Bax. Bax then translocates to the mitochondria, where it forms pores in the outer mitochondrial membrane.[8] This leads to the release of cytochrome c into the cytosol.[2] Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates the initiator caspase-9.[8] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[11]

Signaling Pathway: APAL-Induced Apoptosis

Caption: APAL-induced apoptosis via lysosomal-mitochondrial pathway.

Conclusion

This compound is a reactive aldehyde that readily forms covalent adducts with amino acids, primarily through Schiff base formation with lysine and Michael addition with cysteine. While its reactivity is lower than that of acrolein, its ability to modify proteins and its potential conversion to more reactive species underlie its significant cytotoxicity. The induction of apoptosis via a lysosomal-mitochondrial pathway is a key mechanism of its biological action. The experimental protocols and data presented in this guide provide a framework for researchers in drug development and related fields to further investigate the chemistry and biology of this compound and to explore its potential as a therapeutic target or a tool for chemical biology. Further research is warranted to obtain more precise quantitative kinetic and yield data for its reactions and to specifically delineate the reactivity of the Z-isomer.

References

- 1. A Bax/Bak-independent mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bax-induced caspase activation and apoptosis via cytochrome c release from mitochondria is inhibitable by Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bax directly induces release of cytochrome c from isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bax directly induces release of cytochrome c from isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjpsonline.com [wjpsonline.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. dovepress.com [dovepress.com]

- 9. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Biological Activity of Z-3-Amino-propenal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific biological data for Z-3-Amino-propenal is limited. This guide provides a comprehensive overview of its potential biological activities based on its chemical structure and the known activities of structurally related compounds, particularly its saturated analog 3-aminopropanal and the broader class of α,β-unsaturated aldehydes. The information presented herein is intended to serve as a foundation for future research.

Introduction

This compound, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional molecule containing both an amine and an α,β-unsaturated aldehyde group.[1] This unique chemical structure suggests a high degree of reactivity and potential for diverse biological interactions. While direct experimental evidence is scarce, the activities of related compounds provide a strong basis for predicting its cytotoxic and antimicrobial properties. This document outlines the theoretical framework for the biological activity of this compound, including potential mechanisms of action, and provides detailed experimental protocols to guide future investigations.

Predicted Biological Activities and Mechanisms of Action

Based on the known bioactivities of 3-aminopropanal and other α,β-unsaturated aldehydes, this compound is predicted to exhibit significant cytotoxicity and potential antimicrobial effects.

Cytotoxicity via Lysosomal Disruption and Apoptosis Induction

A primary mechanism of cytotoxicity is likely to be through lysosomal disruption, a well-documented effect of its saturated counterpart, 3-aminopropanal.[1][2][3][4][5]

-

Lysosomotropism: The basic amino group of this compound is expected to facilitate its accumulation within the acidic environment of lysosomes.[1][2][3][4]

-

Lysosomal Rupture: This accumulation can lead to the rupture of the lysosomal membrane, releasing hydrolytic enzymes into the cytoplasm.[1][2][3][4][5]

-

Induction of Oxidative Stress: The release of lysosomal contents and potential interaction with mitochondria can trigger the production of reactive oxygen species (ROS), leading to oxidative stress.[2][6]

-

Apoptosis and Necrosis: The cascade of events initiated by lysosomal rupture, including oxidative stress and the release of cathepsins, can activate caspase-dependent pathways, ultimately leading to programmed cell death (apoptosis) or, at higher concentrations, necrosis.[1][2][3][4][5]

Reactivity as an α,β-Unsaturated Aldehyde

The electrophilic nature of the α,β-unsaturated aldehyde moiety is a key determinant of its predicted biological activity. These compounds are known to react with cellular nucleophiles, leading to a range of toxic effects.[7][8]

-

Adduct Formation: this compound is likely to form covalent adducts with sulfhydryl and amino groups of proteins and DNA. This can disrupt protein function and compromise genetic integrity.[7][9][10]

-

Glutathione Depletion: Reaction with glutathione, a key cellular antioxidant, can lead to its depletion, further exacerbating oxidative stress.[6][7]

Potential Antimicrobial Activity

The reactivity of α,β-unsaturated aldehydes also suggests potential antimicrobial properties. The mechanism is likely multifaceted and involves:

-

Membrane Disruption: Interaction with and disruption of the microbial cell membrane.[11][12]

-

Enzyme Inhibition: Covalent modification and inactivation of essential enzymes.

-

Inhibition of DNA and Protein Synthesis: Adduct formation with DNA and proteins can interfere with replication, transcription, and translation.

Quantitative Data on Related Compounds

Due to the lack of specific quantitative data for this compound, the following table summarizes the cytotoxic activities of related α,β-unsaturated aldehydes to provide a reference for potential potency.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Acrolein | Human Hepatocytes | Viability Assay | Cytotoxicity | Dose-dependent loss of viability | [6] |

| Acrolein | Pulmonary Artery Endothelial Cells | Not Specified | Lethality | 25 to 100 µM | [8] |

| Acrolein | Bronchiolar Epithelial Cells | Not Specified | Lethality | 25 to 100 µM | [8] |

| Acrolein | Bronchial Fibroblasts | Not Specified | Lethality | 25 to 100 µM | [8] |

| Acrolein | Cardiac Fibroblasts | Not Specified | Lethality | 25 to 100 µM | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lysosomal Integrity Assay (Acridine Orange Staining)

Acridine orange is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described for the cytotoxicity assay.

-

Acridine Orange Staining: After treatment, wash the cells with PBS and stain with 5 µg/mL acridine orange in serum-free medium for 15 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells in a 6-well plate with this compound. After the incubation period, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in the appropriate broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway for this compound Induced Cytotoxicity

References

- 1. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Acrolein induced DNA damage, mutagenicity and effect on DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Z-3-Amino-propenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-3-Amino-propenal (CAS: 25186-34-9), a reactive organic compound with potential applications in chemical synthesis and biological systems.[1] This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such data are also presented.

Overview of this compound

This compound, with the chemical formula C₃H₅NO, is an unsaturated amino aldehyde.[1] Its structure, featuring a conjugated system with an amino group and an aldehyde, makes it a versatile synthon in organic chemistry. The Z-configuration indicates that the amino and aldehyde groups are on the same side of the carbon-carbon double bond.

Molecular Structure:

Spectroscopic Data

Precise spectroscopic data for this compound is not widely available in public databases. The following tables summarize the available and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | Doublet | 1H | Aldehyde proton (-CHO) |

| ~7.0 | Doublet of triplets | 1H | Vinylic proton (=CH-CHO) |

| ~5.5 | Doublet | 1H | Vinylic proton (H₂N-CH=) |

| ~4.5 | Broad singlet | 2H | Amino protons (-NH₂) |

Note: Predicted data is based on computational models and may differ from experimental values.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (C=O) |

| ~150 | Vinylic carbon (=CH-NH₂) |

| ~100 | Vinylic carbon (=CH-CHO) |

Note: Predicted data is based on computational models and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (Amine) |

| 3000-3100 | Medium | C-H stretch (Vinylic) |

| 2720-2820 | Medium | C-H stretch (Aldehyde) |

| ~1680 | Strong | C=O stretch (Aldehyde, conjugated) |

| ~1640 | Strong | C=C stretch (Vinylic) |

| ~1560 | Medium | N-H bend (Amine) |

Note: This data is based on typical IR absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Possible Fragment |

| 71 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M-H]⁺ |

| 54 | Moderate | [M-NH₃]⁺ |

| 43 | High | [M-CO]⁺ or [C₂H₃N]⁺ |

| 28 | High | [CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound and general fragmentation rules for amines and aldehydes.[3][4][5][6]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[7]

Instrumentation and Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a standard pulse program is typically used.[8]

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Process the acquired free induction decay (FID) signal using Fourier transformation to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the sample directly on the ATR crystal.[9]

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10][11]

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) first.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[12]

-

For volatile compounds like this compound, GC-MS with electron ionization (EI) is a common method.[13]

-

In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[13]

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector counts the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound | C3H5NO | CID 13012674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-3-Aminoacrylaldehyde | C3H5NO | CID 13012673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. uwyo.edu [uwyo.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fourier transform infrared spectroscopy [bio-protocol.org]

- 11. mse.washington.edu [mse.washington.edu]

- 12. zefsci.com [zefsci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Z-3-Amino-propenal: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-3-Amino-propenal, a member of the enaminone class of compounds, is a reactive molecule of significant interest in organic synthesis and as a potential intermediate in various chemical and biological processes.[1] This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon the established chemistry of β-aminoenones. The primary degradation pathway for this compound is acid-catalyzed hydrolysis, which is discussed in detail alongside factors influencing its stability. This document also outlines general experimental protocols for assessing the stability of enaminones, providing a framework for researchers in this field.

Introduction to this compound

This compound, with the chemical formula C₃H₅NO, is an organic compound featuring both an amino group and an aldehyde functional group.[1] As an enaminone, its reactivity is characterized by the conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This structure makes it susceptible to various reactions, including nucleophilic addition and condensation.[1] Understanding the stability and degradation of this compound is crucial for its application in synthesis and for predicting its behavior in different chemical and biological environments.

Chemical Stability of Enaminones

The stability of enaminones, including this compound, is influenced by several factors, primarily the pH of the medium and the molecular structure.

Effect of pH

The rate of degradation of enaminones is highly dependent on the hydrogen ion concentration.[2] Acid-catalyzed hydrolysis is a common degradation pathway.[3][4] Studies on various enaminones have shown that the hydrolysis rates are significantly faster in acidic conditions compared to neutral or basic conditions.[3]

Structural Effects on Stability

The structure of the enaminone plays a role in its stability. For instance, enaminones formed from cyclic 1,3-dicarbonyl compounds have been found to be more stable than their acyclic counterparts.[2] While this compound is a simple, acyclic enaminone, this principle highlights the influence of molecular geometry on stability.

Table 1: Factors Influencing the Stability of Enaminones

| Factor | Influence on Stability | Reference |

| pH | Lower pH (acidic conditions) generally leads to faster degradation via hydrolysis. | [2][3] |

| Structure | Cyclic enaminones tend to be more stable than acyclic ones. | [2] |

| Solvent | The polarity and protic nature of the solvent can influence tautomeric equilibrium and reaction rates. |

Degradation Pathways

The primary degradation pathway for this compound and other enaminones is hydrolysis, particularly under acidic conditions. Other potential but less characterized degradation routes include polymerization and oxidation.

Hydrolysis

Acid-catalyzed hydrolysis of an enaminone proceeds through a well-established mechanism. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carbonyl compound and the amine.[4]

The general steps for the acid-catalyzed hydrolysis of an enaminone are:

-

Protonation of the β-carbon: The reaction is initiated by the protonation of the carbon atom beta to the carbonyl group.[4][5]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the iminium ion intermediate.[6]

-

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.[4]

-

Elimination of the amine: The C-N bond cleaves, releasing the amine and forming a protonated carbonyl group.[6]

-

Deprotonation: The final step is the deprotonation of the carbonyl group to yield the final aldehyde or ketone.[4]

In the case of this compound, hydrolysis would yield malondialdehyde and ammonia.

Polymerization

Due to the presence of reactive functional groups (amine, aldehyde, and an alkene), this compound has the potential to undergo self-condensation or polymerization reactions, especially under certain conditions of concentration and temperature. However, specific pathways and products of this compound polymerization are not well-documented in the literature.

Experimental Protocols for Stability Assessment

A generalized experimental protocol for studying the stability of enaminones like this compound involves monitoring the disappearance of the parent compound or the appearance of degradation products over time under controlled conditions.

Materials and Reagents

-

This compound

-

Buffers of varying pH (e.g., phosphate, citrate, borate)

-

Solvents (e.g., water, ethanol, acetonitrile)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

General Procedure for Hydrolysis Kinetics Study

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

-

Reaction Mixture Preparation: In a temperature-controlled cuvette or vial, add a specific volume of the desired pH buffer.

-

Initiation of Reaction: Add a small aliquot of the this compound stock solution to the buffer to initiate the hydrolysis reaction. The final concentration should be such that the absorbance is within the linear range of the spectrophotometer.

-

Data Collection: Monitor the change in absorbance at a wavelength where this compound has a strong absorbance and the degradation products do not (or vice versa). Record the absorbance at regular time intervals.

-

Data Analysis: Plot the natural logarithm of the concentration (or absorbance) of this compound versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH and temperature.

References

- 1. Buy this compound | 25186-34-9 [smolecule.com]

- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Toxicological Profile of 3-Aminopropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanal (3-AP), a reactive aldehyde metabolite of polyamine catabolism, has emerged as a significant cytotoxin, particularly in the context of neurological damage. This technical guide provides an in-depth overview of the toxicological profile of 3-aminopropanal, with a focus on its mechanism of action, cellular targets, and the experimental methodologies used to elucidate its toxic effects. Quantitative data, where available, is presented, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

3-Aminopropanal is an endogenously produced aldehyde that plays a role in cellular homeostasis through the catabolism of polyamines like spermine and spermidine. However, under certain pathological conditions, such as cerebral ischemia, its accumulation can lead to significant cellular damage and death.[1][2] Understanding the toxicological profile of 3-aminopropanal is crucial for developing therapeutic strategies to mitigate its harmful effects in various disease states. This guide summarizes the current knowledge on 3-AP toxicology, including its physicochemical properties, toxicokinetics, and detailed mechanisms of toxicity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO | [3] |

| Molecular Weight | 73.09 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | C(CN)C=O | [3] |

| InChI | InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | [3] |

Toxicological Data

In Vitro Cytotoxicity

Studies have demonstrated the potent cytotoxic effects of 3-aminopropanal in various cell lines. The primary mechanism of this cytotoxicity is through the induction of lysosomal membrane permeabilization, leading to apoptosis and necrosis.[2]

| Cell Line | Concentration | Observed Effect | Reference |

| D384 glioma cells | 100 µM | Time-dependent increase in apoptosis. Early lysosomal rupture observed after 20 minutes. | [4] |

| D384 glioma cells | 200 µM | Predominantly necrotic cell death. | [4] |

| J774 macrophage cells | 100 µM | Time-dependent increase in apoptosis. | [4] |

| Human neuroblastoma SH-SY5Y cells | Not specified | Simultaneous occurrence of apoptotic and necrotic cell death. | [5] |

Mechanism of Toxicity: Lysosomotropic Action

The primary mechanism underlying the toxicity of 3-aminopropanal is its action as a lysosomotropic agent. Due to its basic amino group, 3-AP accumulates in the acidic environment of lysosomes.[2] This accumulation leads to a cascade of events culminating in cell death.

Caption: Signaling pathway of 3-aminopropanal-induced cell death.

The accumulation of protonated 3-AP within lysosomes is thought to disrupt the lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[4] This leads to the release of hydrolytic enzymes, such as cathepsins, into the cytosol.[2] These enzymes can then trigger downstream apoptotic pathways through the activation of caspases, or in cases of severe lysosomal damage, lead directly to necrosis.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the toxicological profile of 3-aminopropanal, primarily based on the work of Li et al. (2003) on D384 glioma cells.[2][6]

Cell Culture and Treatment

-

Cell Line: Human glioma D384 cells.

-

Culture Medium: Eagle's minimal essential medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

3-AP Treatment: 3-Aminopropanal is synthesized and purified prior to use. It is dissolved in culture medium to the desired concentrations (e.g., 100-200 µM) and added to the cell cultures for specified time periods.

Assessment of Lysosomal Membrane Integrity: Acridine Orange Relocation Assay

This assay is used to visualize the integrity of the lysosomal membrane.

Caption: Workflow for the Acridine Orange Relocation Assay.

-

Principle: Acridine orange is a lysosomotropic base that accumulates in lysosomes and fluoresces bright red. Upon lysosomal membrane rupture, it leaks into the cytosol and nucleus, where it fluoresces green.

-

Procedure:

Quantification of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

-

Procedure:

-

Cells are cultured on coverslips and treated with 3-aminopropanal.

-

After treatment, cells are fixed with 4% paraformaldehyde.[8]

-

The cells are then permeabilized with 0.25% Triton X-100.[8]

-

The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells and incubated.[8][9][10]

-

Apoptotic cells with fragmented DNA will show nuclear fluorescence when observed under a fluorescence microscope.

-

Measurement of Caspase Activation

Caspase activation is a key event in the apoptotic cascade.

-

Principle: Caspase activity is measured using a fluorogenic substrate that is specifically cleaved by the active enzyme to release a fluorescent molecule.

-

Procedure:

-

Cells are treated with 3-aminopropanal.

-

Cell lysates are prepared using a specific lysis buffer.[11][12]

-

The cell lysate is incubated with a caspase-specific fluorogenic substrate (e.g., for caspase-3).[11][12][13]

-

The fluorescence is measured using a fluorometer, and the activity is calculated based on a standard curve.

-

Detoxification and Metabolism

3-Aminopropanal can be detoxified in the body through enzymatic oxidation by aldehyde dehydrogenases.[14] Additionally, it can spontaneously undergo a β-elimination reaction to form acrolein, a highly reactive and toxic unsaturated aldehyde.[14]

Caption: Metabolic pathways of 3-aminopropanal.

Conclusion

3-Aminopropanal is a potent cytotoxin whose toxicity is primarily mediated by its lysosomotropic properties, leading to lysosomal membrane permeabilization and subsequent apoptosis or necrosis. While significant progress has been made in understanding its qualitative toxicological profile and mechanism of action, a notable gap exists in the availability of quantitative toxicological data. The experimental protocols detailed in this guide provide a framework for further investigation into the toxicology of 3-aminopropanal and for the development of potential therapeutic interventions to counteract its detrimental effects in diseases associated with its accumulation. Further research is warranted to establish a more complete quantitative toxicological profile, including in vivo studies, to better assess its risk to human health.

References

- 1. Lysosome injury assays [bio-protocol.org]

- 2. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Z-3-Amino-propenal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-3-Amino-propenal, also known as (Z)-3-aminoacrylaldehyde, is a bifunctional organic compound containing both an amino group and an aldehyde group in a Z-configuration.[1] This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are key components in many pharmaceutical agents.[2][3][4] Its reactivity allows for its participation in cyclocondensation and multicomponent reactions, providing efficient pathways to complex molecular architectures.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO | [1] |

| Molecular Weight | 71.08 g/mol | [1] |

| Appearance | Not specified in detail; handle with care as it is classified as toxic and corrosive. | [1] |

| IUPAC Name | (Z)-3-aminoprop-2-enal | [1] |

| CAS Number | 25186-34-9 | [1] |

Handling and Storage:

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Application in Heterocyclic Synthesis: Synthesis of 2-Aminopyrimidines

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a classical and widely used method for the synthesis of 2-aminopyrimidines. This compound can be considered a synthetic equivalent of a 1,3-dicarbonyl compound due to its enamine-aldehyde structure. The following is a generalized protocol for the synthesis of 2-aminopyrimidine from this compound and guanidine hydrochloride.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Researchers should perform small-scale test reactions to determine the optimal conditions.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-Aminopyrimidine.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: Add guanidine hydrochloride (1.0-1.2 eq) to the solution.

-

Base Addition: Slowly add a solution of sodium ethoxide (2.0-2.2 eq) in anhydrous ethanol to the reaction mixture. The addition should be done at room temperature or 0 °C to control any exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a dilute aqueous solution of hydrochloric acid.

-

Make the solution basic by adding a dilute aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure 2-aminopyrimidine.

Quantitative Data:

Since a specific protocol for this compound was not found, a table of expected yields and reaction times cannot be provided. Researchers should optimize the reaction and determine these parameters experimentally.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-aminopyrimidine from this compound.

References

The Versatility of 3-Aminoacrolein Derivatives in Material Science: A Gateway to Functional Materials